Norleusactide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Norleusactide involves solid-phase peptide synthesis, a method commonly used for the production of peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale solid-phase peptide synthesis with automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The purification process often involves high-performance liquid chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Norleusactide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues within the peptide chain.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products:
Oxidation: Oxidized peptide with modified methionine residues.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptide with altered amino acid sequence.
Scientific Research Applications
Norleusactide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in stimulating corticosteroid release and its effects on adrenal gland function.
Medicine: Explored as a diagnostic agent for assessing adrenal gland function and potential therapeutic applications in conditions involving adrenal insufficiency.
Industry: Utilized in the development of peptide-based drugs and as a reference compound in quality control processes.
Mechanism of Action
Norleusactide exerts its effects by binding to the adrenocorticotropic hormone receptors on the adrenal glands. This binding stimulates the release of corticosteroids, such as cortisol, which play a crucial role in regulating various physiological processes, including metabolism, immune response, and stress response .
Comparison with Similar Compounds
Tetracosactide: Another synthetic peptide with corticotropin-like action, used clinically as a diagnostic agent.
Cosyntropin: A synthetic derivative of adrenocorticotropic hormone, used for similar diagnostic purposes.
Uniqueness: Norleusactide is unique in its specific amino acid sequence and its ability to mimic the full function of adrenocorticotropic hormone. Its synthetic design allows for precise control over its activity and stability, making it a valuable tool in both research and clinical settings .
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C142H222N42O31/c1-10-11-34-93(168-130(206)106(76-186)177-128(204)101(172-118(194)90(147)75-185)67-83-46-50-87(187)51-47-83)121(197)169-98(54-55-112(191)192)125(201)175-104(70-86-72-155-77-162-86)129(205)173-102(66-82-31-13-12-14-32-82)127(203)167-97(41-26-61-157-141(151)152)124(200)174-103(69-85-71-159-91-35-16-15-33-89(85)91)119(195)160-73-111(190)164-99(39-20-24-59-146)137(213)182-63-28-44-108(182)132(208)180-114(79(4)5)134(210)161-74-110(189)163-92(36-17-21-56-143)120(196)165-94(37-18-22-57-144)122(198)166-96(40-25-60-156-140(149)150)123(199)171-100(42-27-62-158-142(153)154)138(214)183-64-29-45-109(183)133(209)181-116(81(8)9)135(211)170-95(38-19-23-58-145)126(202)179-115(80(6)7)136(212)176-105(68-84-48-52-88(188)53-49-84)139(215)184-65-30-43-107(184)131(207)178-113(78(2)3)117(148)193/h12-16,31-33,35,46-53,71-72,77-81,90,92-109,113-116,159,185-188H,10-11,17-30,34,36-45,54-70,73-76,143-147H2,1-9H3,(H2,148,193)(H,155,162)(H,160,195)(H,161,210)(H,163,189)(H,164,190)(H,165,196)(H,166,198)(H,167,203)(H,168,206)(H,169,197)(H,170,211)(H,171,199)(H,172,194)(H,173,205)(H,174,200)(H,175,201)(H,176,212)(H,177,204)(H,178,207)(H,179,202)(H,180,208)(H,181,209)(H,191,192)(H4,149,150,156)(H4,151,152,157)(H4,153,154,158)/t90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,113-,114-,115-,116-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPQJXLDFSQATH-GQLZCZGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)N8CCCC8C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N6CCC[C@H]6C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N8CCC[C@H]8C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C142H222N42O31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170222 | |
Record name | Norleusactide [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3013.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17692-62-5 | |
Record name | Norleusactide [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norleusactide [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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